N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE
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Overview
Description
N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the biphenyl and thiophene rings, followed by their functionalization and coupling with the quinoline and furan moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the furan and thiophene rings.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone, while reduction of the cyano group can yield an amine .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Mechanism of Action
The mechanism by which N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions between the compound and its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE include other quinoline derivatives, biphenyl compounds, and thiophene-containing molecules[4][4].
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets[4][4].
Properties
Molecular Formula |
C32H21N3O2S |
---|---|
Molecular Weight |
511.6g/mol |
IUPAC Name |
N-[3-cyano-4-(4-phenylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C32H21N3O2S/c1-20-11-16-30(37-20)29-17-25(24-9-5-6-10-28(24)34-29)31(36)35-32-26(18-33)27(19-38-32)23-14-12-22(13-15-23)21-7-3-2-4-8-21/h2-17,19H,1H3,(H,35,36) |
InChI Key |
VTRQABICZQIXFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6)C#N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6)C#N |
Origin of Product |
United States |
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